2-(3,4-dimethoxybenzenesulfonamido)benzamide
Description
Contextual Overview of Sulfonamide and Benzamide (B126) Scaffolds in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug design, present in a wide array of marketed drugs. researchgate.net Historically, sulfonamides were the first broadly effective antibacterial agents to be used systemically, paving the way for the antibiotic revolution. wikipedia.org Beyond their antimicrobial properties, sulfonamides exhibit a vast range of biological activities, including antiviral, antidiabetic, and anticancer properties. ajchem-b.comajchem-b.com They are also crucial components in diuretics, anticonvulsants, and anti-inflammatory drugs. wikipedia.orgresearchgate.net The versatility of the sulfonamide group stems from its ability to act as an isostere of a carboxylic acid group and its capacity to form strong hydrogen bonds, which are crucial for binding to biological targets. researchgate.net
Similarly, the benzamide scaffold is of significant pharmacological importance. Benzamide derivatives are known to possess a diverse range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.net In the realm of neuroscience, substituted benzamides are used as antipsychotic and antidepressant agents. The amide bond within the benzamide structure is a key feature in many biologically active molecules, contributing to their stability and ability to interact with biological receptors. researchgate.net
Significance of Hybrid Structures in Drug Discovery and Development
The concept of molecular hybridization has emerged as a powerful strategy in drug design. eurekaselect.com This approach involves the combination of two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. eurekaselect.comsemanticscholar.org The goal is to create a new chemical entity with improved affinity, efficacy, and a modified selectivity profile compared to the parent molecules. eurekaselect.com
Hybrid drugs can offer several advantages, including the potential for dual or multiple modes of action, which can be particularly beneficial in treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov By targeting multiple pathways simultaneously, hybrid molecules may exhibit synergistic therapeutic effects and a reduced likelihood of developing drug resistance. nih.govhilarispublisher.com This strategy represents a rational approach to drug design, aiming to enhance therapeutic outcomes and minimize adverse effects. nih.gov
Problem Statement: Rationale for Focused Research on 2-(3,4-dimethoxybenzenesulfonamido)benzamide
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from its structural components. The molecule is a hybrid of a sulfonamide and a benzamide, two scaffolds with well-established and diverse pharmacological profiles. The synthesis of such a hybrid is likely driven by the hypothesis that combining these two pharmacophores could result in a novel compound with unique or enhanced biological activity.
The 3,4-dimethoxy substitution pattern on the benzenesulfonamide (B165840) portion is also of interest, as methoxy (B1213986) groups can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. The specific arrangement of the sulfonamide and benzamide moieties on the central benzene (B151609) ring suggests a deliberate design to explore the structure-activity relationships of this class of compounds. Research into similar 2-sulfonamidobenzamides has been conducted to explore their potential as allosteric modulators of specific receptors, indicating a potential area of investigation for this compound. nih.gov
Research Objectives and Scope for In-depth Investigation of the Chemical Compound
The primary research objective for a compound like this compound would be to synthesize and characterize the molecule, followed by a comprehensive evaluation of its biological activities. The scope of such an investigation would likely include:
Synthesis and Characterization: Developing an efficient synthetic route for the compound and confirming its structure and purity using modern analytical techniques such as NMR and mass spectrometry. The synthesis would likely involve the reaction of an appropriate sulfonyl chloride with an aminobenzamide. nih.gov
Screening for Biological Activity: Testing the compound against a wide range of biological targets to identify any potential therapeutic applications. Given the known activities of sulfonamides and benzamides, this could include screening for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activity. nih.govfrontiersin.org For instance, similar sulfonamide-bearing benzamides have been investigated as inhibitors of carbonic anhydrase and acetylcholinesterase. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues with modifications to the substitution patterns on the aromatic rings to understand how these changes affect biological activity. This would help in optimizing the compound for improved potency and selectivity.
Computational Studies: Employing molecular modeling techniques to predict the compound's binding mode to potential biological targets and to guide the design of more potent analogues.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H16N2O5S |
| Molecular Weight | 348.36 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Not available |
| LogP | Not available |
Note: The physicochemical properties are predicted or sourced from chemical databases and may not have been experimentally verified.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINWAUIKVPNXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332945 | |
| Record name | 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
359025-03-9 | |
| Record name | 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Development of 2 3,4 Dimethoxybenzenesulfonamido Benzamide
Strategic Synthetic Methodologies for the Core Structure
The construction of the 2-(3,4-dimethoxybenzenesulfonamido)benzamide core structure is achieved through a modular approach, which involves the synthesis of key precursors followed by their strategic coupling. This strategy allows for flexibility and control over the final molecular architecture.
The sulfonamide functional group (R−S(=O)₂−NR₂) is a cornerstone in medicinal and organic chemistry. wikipedia.org Its synthesis is typically robust and high-yielding. The most classic and widely employed method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgucl.ac.uk This reaction, often referred to as the Hinsberg reaction, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the S-N bond and the elimination of hydrogen chloride (HCl). wikipedia.org To neutralize the generated HCl, a base such as pyridine (B92270) is commonly added to the reaction mixture. wikipedia.org
Alternative strategies for accessing sulfonyl chlorides include the direct chlorosulfonylation of aromatic rings using chlorosulfonic acid and the diazotization of anilines followed by treatment with sulfur dioxide and a copper catalyst. rsc.org
Table 1: Overview of Classical Sulfonamide Synthesis
| Method | Reactants | Reagents/Conditions | Product | Citation |
| Hinsberg Reaction | Sulfonyl Chloride (R-SO₂Cl), Primary/Secondary Amine (R'R''NH) | Base (e.g., Pyridine) | Sulfonamide (R-SO₂NR'R'') | wikipedia.org |
| Chlorosulfonylation | Arene (Ar-H) | Chlorosulfonic Acid (ClSO₃H) | Aryl Sulfonyl Chloride (Ar-SO₂Cl) | rsc.org |
| Diazotization | Aryl Amine (Ar-NH₂) | NaNO₂, HCl; then SO₂, Cu catalyst | Aryl Sulfonyl Chloride (Ar-SO₂Cl) | rsc.org |
The benzamide (B126) moiety is another critical component of the target structure. Benzamides are typically synthesized by the reaction of carboxylic acids or their derivatives with amines. researchgate.net A common laboratory and industrial method involves the activation of a benzoic acid to a more reactive species, such as a benzoyl chloride, which then readily reacts with ammonia (B1221849) or a primary/secondary amine to form the amide bond. nih.gov
Other synthetic routes to benzamides include:
From Isatoic Anhydride (B1165640): A series of 2-aminobenzamide (B116534) derivatives can be synthesized in good yields by reacting isatoic anhydride with various amines in a solvent like dimethylformamide (DMF). nih.govresearchgate.net
Direct Carboxamidation: Arenes can be directly converted to benzamide derivatives through Friedel-Crafts-type reactions using reagents like cyanoguanidine in the presence of a superacid. nih.gov
Palladium-Catalyzed Carbonylation: Aniline (B41778) derivatives can be combined with amines in the presence of a palladium catalyst, a ligand, a base, and carbon monoxide to yield aminobenzamides. google.com
Table 2: Selected Synthetic Routes to Benzamides
| Starting Material | Key Reagents | Product Type | Citation |
| Benzoic Acid Derivative | Activating agent (e.g., SOCl₂), Amine | Benzamide | nih.gov |
| Isatoic Anhydride | Amine, DMF | 2-Aminobenzamide | nih.govresearchgate.net |
| Arene | Cyanoguanidine, Superacid | Benzamide | nih.gov |
| Aniline Derivative | Amine, CO, Pd catalyst, Base | 2-Aminobenzamide | google.com |
The synthesis of this compound is logically achieved by combining the classical methods described above in a modular fashion. This involves the preparation of two key intermediates: 2-aminobenzamide and 3,4-dimethoxybenzenesulfonyl chloride.
Preparation of 3,4-dimethoxybenzenesulfonyl chloride: This intermediate can be synthesized from veratrole (1,2-dimethoxybenzene) via chlorosulfonylation.
Preparation of 2-aminobenzamide: This starting material can be prepared from 2-nitrobenzonitrile (B147312) through a process involving simultaneous hydrolysis of the nitrile and reduction of the nitro group, or from isatoic anhydride. nih.govresearchgate.net
Coupling Reaction: The final step is the coupling of 2-aminobenzamide with 3,4-dimethoxybenzenesulfonyl chloride. Following the principles of the Hinsberg reaction, the amino group of 2-aminobenzamide acts as the nucleophile, attacking the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, driving the reaction to completion.
Table 3: Proposed Synthesis of this compound
| Reactant A | Reactant B | Conditions | Product |
| 2-Aminobenzamide | 3,4-Dimethoxybenzenesulfonyl chloride | Pyridine, suitable solvent (e.g., Dichloromethane) | this compound |
Advanced Synthetic Transformations and Chemical Modifications
Once the core scaffold of this compound is assembled, further chemical modifications can be explored to create derivatives with potentially different properties. These transformations can target either the benzenesulfonamido portion or the benzamide ring.
The 3,4-dimethoxybenzenesulfonyl portion of the molecule offers specific sites for chemical modification.
Ether Cleavage: The two methoxy (B1213986) groups (-OCH₃) are susceptible to cleavage using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction would convert the methoxy groups into hydroxyl groups (-OH), yielding the corresponding dihydroxybenzenesulfonamide derivative. These hydroxyl groups could then serve as handles for further functionalization, such as alkylation or esterification.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzenesulfonamido moiety is activated by the two electron-donating methoxy groups. This makes it amenable to electrophilic aromatic substitution reactions such as nitration or halogenation. The positions of substitution would be directed by the existing methoxy and sulfonamido groups.
Table 4: Potential Modifications of the Benzenesulfonamido Moiety
| Reaction Type | Reagents | Potential Product Feature |
| Demethylation | BBr₃ or HBr | Conversion of -OCH₃ to -OH groups |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group onto the aromatic ring |
| Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom onto the aromatic ring |
The benzamide ring also presents opportunities for structural modification, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are governed by the two existing substituents: the amide group (-CONH₂) and the sulfonamido group (-NHSO₂R). Both groups are generally deactivating and meta-directing. However, the directing effect of the sulfonamido group can be complex. Therefore, reactions like nitration or halogenation would likely lead to the introduction of new substituents at the positions meta to the amide group.
Table 5: Potential Modifications of the Benzamide Ring
| Reaction Type | Reagents | Potential Product Feature |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group onto the benzamide ring |
| Halogenation | Cl₂, AlCl₃ | Introduction of a chlorine atom onto the benzamide ring |
Synthesis of Analogs and Hybrid Compounds for Structure-Activity Relationship Studies
A common synthetic strategy begins with the coupling of anthranilic acid with a substituted sulfonyl chloride under basic conditions to form the sulfonamide intermediate. nih.gov This intermediate is then coupled with an appropriate amine or aniline to yield the final 2-(arylsulfonamido)benzamide. nih.gov By varying the substituents on both the benzenesulfonamide (B165840) and the benzamide portions of the molecule, a wide array of analogs can be generated.
Structure-activity relationship studies on related sulfonamide derivatives have highlighted several key features that influence their biological activity. For instance, the nature and position of substituents on the aromatic rings can significantly impact potency and selectivity. nih.govnih.gov In many cases, the sulfonamide NH group plays a crucial role in binding to biological targets. nih.gov
The exploration of hybrid compounds, where the core this compound structure is combined with other pharmacologically active moieties, represents another avenue for drug discovery. This molecular hybridization approach aims to create new chemical entities with potentially enhanced or novel biological activities. nih.gov
Below is an interactive data table showcasing a hypothetical set of analogs of this compound that could be synthesized for SAR studies. The table illustrates how systematic modifications to the core structure can be made.
| Compound ID | R1 (Benzamide Moiety) | R2 (Benzenesulfonamide Moiety) | Synthetic Approach |
|---|---|---|---|
| 1 | -H | -OCH3 (para) | Standard two-step synthesis |
| 2 | -Cl (para) | -OCH3 (para) | Standard two-step synthesis |
| 3 | -F (para) | -OCH3 (para) | Standard two-step synthesis |
| 4 | -CH3 (para) | -OCH3 (para) | Standard two-step synthesis |
| 5 | -H | -NO2 (meta) | Standard two-step synthesis |
Purification and Analytical Characterization Techniques
Following the synthesis of this compound and its analogs, rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of the compounds. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Purification: Crude synthetic products are often purified using techniques such as flash column chromatography over silica (B1680970) gel. nih.gov The progress of the purification can be monitored by thin-layer chromatography (TLC), which allows for the rapid assessment of the separation of the desired compound from impurities and starting materials. nih.gov Crystallization is another powerful purification method that can yield highly pure crystalline solids if the compound is amenable.
Analytical Characterization: Once purified, the identity and structure of this compound and its analogs are confirmed using a suite of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the expected connectivity and stereochemistry. nih.gov
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the synthesized compounds, further confirming their identity. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups within the molecule, such as the N-H and S=O stretches of the sulfonamide and the C=O stretch of the amide. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compounds. nih.gov By using a validated method, the percentage of the desired compound can be accurately determined, and the presence of any impurities can be quantified. nih.gov
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound, providing further evidence of its empirical formula and purity. nih.gov
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the compound, which is a key physical property and an indicator of purity.
The following table summarizes the key analytical techniques used for the characterization of this compound and its analogs.
| Technique | Purpose | Information Obtained |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of molecular formula |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key bonds (N-H, S=O, C=O) |
| HPLC | Purity Assessment | Percentage purity, detection of impurities |
| Elemental Analysis | Elemental Composition | Confirmation of empirical formula |
| DSC | Thermal Properties | Melting point, thermal stability |
Biological Activity and Pharmacological Investigations of 2 3,4 Dimethoxybenzenesulfonamido Benzamide Preclinical Focus
In Vitro Biological Profiling and Mechanistic Studies
Following a comprehensive review of publicly available scientific literature, no specific preclinical in vitro data was found for the compound 2-(3,4-dimethoxybenzenesulfonamido)benzamide corresponding to the enzyme inhibition assays outlined below. The following sections detail the intended areas of investigation for which no published research on this specific molecule could be identified.
Enzyme Inhibition Assays
Carbonic Anhydrase Isoform Inhibition (hCA I, II, VII, IX)
There is no available research detailing the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms I, II, VII, and IX. While sulfonamides are a well-established class of carbonic anhydrase inhibitors, the specific inhibitory profile and potency of this particular compound have not been reported.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
No studies were identified that have investigated the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Although various benzamide (B126) derivatives have been explored for their anticholinesterase activity, the efficacy of this specific sulfonamido-benzamide derivative remains undetermined.
Beta-Secretase 1 (BACE1) Modulation
The modulatory effects of this compound on the activity of beta-secretase 1 (BACE1) have not been documented in the available scientific literature.
Glucokinase Activation Mechanisms
There is no published data on the potential for this compound to act as a glucokinase activator. The mechanisms by which this compound might interact with and modulate the activity of glucokinase have not been investigated.
Protein Tyrosine Phosphatase (PTPase) Inhibitory Actions
No specific research was found detailing the inhibitory actions of this compound against protein tyrosine phosphatases (PTPases).
Chitin (B13524) Synthesis Inhibitory Activity
There is currently no scientific literature available that specifically investigates the chitin synthesis inhibitory activity of this compound. Research in this area has primarily focused on other classes of compounds, such as benzoylphenylureas and isoxazoles. Therefore, any potential effects of this compound on chitin synthesis remain uninvestigated.
Interactions with Other Enzyme Classes (e.g., HIV Protease, Cyclooxygenase-II)
Detailed enzymatic assays to determine the interaction of this compound with key enzyme classes, such as HIV protease or Cyclooxygenase-II (COX-II), have not been reported in the accessible scientific literature. While the broader classes of sulfonamides and benzamides have been explored for various enzymatic inhibitory activities, specific data for this dimethoxy-substituted derivative is not available.
Cellular Assays for Functional Assessment
Comprehensive cellular studies to elucidate the functional effects of this compound are conspicuously absent from the current body of scientific research. The following subsections detail the specific areas where data is lacking.
Anti-proliferative and Cytotoxic Effects in Specific Cell Lines
No published studies were identified that evaluated the anti-proliferative or cytotoxic effects of this compound in any specific cancer or non-cancer cell lines. Consequently, there is no data available on its potential efficacy or toxicity in a cellular context.
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, ISRE, HIF-1α)
Investigations into the modulation of key intracellular signaling pathways, including the NF-κB, ISRE, or HIF-1α pathways, by this compound have not been documented. The influence of this compound on these critical cellular regulatory cascades is therefore unknown.
Interaction with Efflux Transporters (e.g., ABCG2)
There is no available research on the interaction of this compound with efflux transporters such as ABCG2 (Breast Cancer Resistance Protein). Whether this compound is a substrate, inhibitor, or inducer of such transporters, which play a crucial role in drug disposition and resistance, has not been determined.
Effects on Key Cellular Processes (e.g., cell cycle progression, microtubule dynamics, cellular metabolism)
The effects of this compound on fundamental cellular processes remain uncharacterized. There are no reports on its impact on cell cycle progression, microtubule dynamics, or cellular metabolism.
In Vivo Preclinical Efficacy Studies in Animal Models
Assessment in Established Disease Models (e.g., tumor xenografts, neurodegenerative disease models, inflammatory models)
No studies detailing the assessment of this compound in established animal models of disease were found.
Investigation of Immunomodulatory Properties (e.g., vaccine adjuvancy)
No literature is available concerning the investigation of potential immunomodulatory effects or its use as a vaccine adjuvant.
Pharmacodynamic Biomarker Discovery and Validation
There is no published research on the discovery or validation of pharmacodynamic biomarkers associated with the activity of this compound.
Structure Activity Relationship Sar Studies of 2 3,4 Dimethoxybenzenesulfonamido Benzamide and Its Analogs
Systematic Exploration of Substituent Effects on the Dimethoxybenzene Ring
The 3,4-dimethoxy substitution pattern on the benzene (B151609) ring is a key feature of the molecule. A systematic investigation would involve the synthesis and biological evaluation of analogs with modifications at these positions. The primary objective would be to understand the influence of the size, electronics, and lipophilicity of these substituents on the compound's activity.
Key modifications could include:
Positional Isomers: Shifting the methoxy (B1213986) groups to other positions on the ring (e.g., 2,3-, 2,4-, 2,5-, 3,5-dimethoxy) would reveal the importance of the specific 3,4-arrangement for target binding.
Homologation and Variation of Alkoxy Groups: Replacing the methoxy groups with ethoxy, propoxy, or other larger alkoxy groups would probe the steric tolerance of the binding pocket.
Electronic Modulation: Introducing electron-donating (e.g., hydroxyl, amino) or electron-withdrawing (e.g., nitro, cyano, halo) groups in place of or in addition to the methoxy groups would clarify the role of electronic effects on activity.
Bioisosteric Replacement: Replacing the methoxy groups with bioisosteres such as methylthio or small alkyl groups could help to distinguish between electronic and steric contributions.
A hypothetical data table for such a study might look like this:
| Compound | R1 | R2 | Biological Activity (e.g., IC50, µM) |
| Parent | 3-OCH3 | 4-OCH3 | Baseline |
| Analog 1 | 2-OCH3 | 3-OCH3 | To be determined |
| Analog 2 | 3-OH | 4-OCH3 | To be determined |
| Analog 3 | 3-OCH3 | 4-OC2H5 | To be determined |
| Analog 4 | 3-OCH3 | 4-Cl | To be determined |
Investigating the Conformational and Electronic Role of the Sulfonamide Linkage
Potential areas of study include:
N-Alkylation: Substitution of the sulfonamide proton with small alkyl groups (e.g., methyl, ethyl) would eliminate its hydrogen bond donating capacity and introduce steric bulk, providing insight into the importance of this interaction for binding.
Linker Homologation: Inserting a methylene (B1212753) group between the benzene ring and the sulfonamide group would alter the distance and flexibility between the two aromatic rings.
Bioisosteric Replacement: Replacing the sulfonamide group with other linkers such as an amide or a reversed sulfonamide could help to understand the importance of the specific geometry and electronic nature of the SO2NH group.
Analysis of Substitutions on the Benzamide (B126) Moiety and their Impact on Biological Activity
The benzamide portion of the molecule offers another avenue for modification to probe interactions with the biological target. The ortho-disposed carboxamide group relative to the sulfonamide linker creates a specific chemical environment that can be systematically altered.
Key modifications would involve:
Positional Isomerism of the Carboxamide: Moving the carboxamide group to the meta or para positions would assess the importance of the ortho-relationship for activity.
Substitution on the Benzamide Ring: Introducing a variety of substituents (e.g., halo, alkyl, alkoxy) at the 3', 4', and 5' positions of the benzamide ring would map the steric and electronic requirements of this part of the binding site.
Modification of the Amide: N-alkylation or N-arylation of the primary amide, or its replacement with other functional groups like a carboxylic acid or an ester, would explore the role of the terminal NH2 group in target recognition.
A sample data table for this part of the study could be:
| Compound | Benzamide Substitution | Biological Activity (e.g., EC50, µM) |
| Parent | Unsubstituted | Baseline |
| Analog 5 | 4'-Chloro | To be determined |
| Analog 6 | 4'-Methoxy | To be determined |
| Analog 7 | 3',4'-Dichloro | To be determined |
| Analog 8 | N-Methylamide | To be determined |
Delineation of Key Pharmacophoric Features for Target Interaction and Biological Efficacy
Based on the data generated from the systematic modifications described above, a pharmacophore model could be developed. This model would highlight the essential structural features required for biological activity. Key elements of the pharmacophore for 2-(3,4-dimethoxybenzenesulfonamido)benzamide and its active analogs would likely include:
Hydrogen Bond Donors and Acceptors: The sulfonamide NH and the amide NH2 protons as potential donors, and the sulfonamide oxygens and the amide carbonyl oxygen as potential acceptors.
Aromatic/Hydrophobic Regions: The 3,4-dimethoxybenzene ring and the benzamide ring as regions for potential hydrophobic or pi-stacking interactions.
Defined Spatial Arrangement: The relative orientation of the two aromatic rings, dictated by the sulfonamide linker, would be a critical component of the pharmacophore.
Rational Design Principles Derived from SAR for Optimized Activity
The culmination of these SAR studies would be the formulation of a set of rational design principles for optimizing the biological activity of this class of compounds. These principles would guide the development of new, more potent, and potentially more selective analogs. For instance, if the studies reveal that a small, electron-donating group at the 4-position of the dimethoxybenzene ring enhances activity, and that the sulfonamide NH is essential for hydrogen bonding, future design efforts would focus on incorporating these features. This iterative process of design, synthesis, and testing, informed by a solid understanding of the SAR, is the cornerstone of modern drug discovery.
Computational Approaches in the Study of 2 3,4 Dimethoxybenzenesulfonamido Benzamide
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(3,4-dimethoxybenzenesulfonamido)benzamide, molecular docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets. These simulations can help identify potential protein targets and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For instance, studies on related benzamide (B126) and sulfonamide derivatives have successfully employed molecular docking to understand their mechanism of action. Docking studies on a series of N-phenyl-3-sulfamoyl-benzamide-based compounds as Hepatitis B Virus (HBV) capsid assembly inhibitors have helped to explore their binding modes within the receptor protein tandfonline.com. Similarly, docking simulations of benzenesulfonamide (B165840) derivatives containing a 1,2,3-triazole moiety have been used to determine their binding scores and interactions with carbonic anhydrase I and II enzymes nih.gov. These studies provide a framework for how molecular docking could be applied to this compound to predict its potential therapeutic targets and binding interactions.
Illustrative Docking Simulation Data for Benzamide Derivatives:
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Benzamide Derivatives | Topoisomerase IIα | DG13, GLY462, ARG487 | -114.71 to -60.14 |
| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Not Specified |
| Benzenesulfonamide Derivatives | Carbonic Anhydrase II | Not Specified | -5.32 |
This table is illustrative and based on data for related benzamide and sulfonamide compounds.
Molecular Dynamics Simulations for Characterization of Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of the predicted binding pose of this compound with its target protein and to characterize the dynamic changes in their interactions.
In studies of other benzamide derivatives, MD simulations have been crucial in validating docking results and understanding the stability of the ligand-protein complex. For example, MD simulations were used to investigate a series of ROCK1 inhibitors derived from N-methyl-4-(4-pyrazolidinyl) benzamides, demonstrating the stability of the identified inhibitors in the binding pocket tandfonline.com. These simulations provide a more realistic representation of the biological environment and can reveal important conformational changes that are not captured by static docking methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. For this compound, QSAR studies could be employed to predict its biological activity based on its physicochemical properties and structural features.
QSAR analyses have been successfully applied to various benzenesulfonamide derivatives. For instance, a 3D-QSAR study on a series of N-phenyl-3-sulfamoyl-benzamide-based compounds as HBV capsid assembly inhibitors yielded models with high predictive ability tandfonline.com. Another study on thiazole benzenesulfonamide substituted 3-pyridylethanolamines as beta3-adrenergic receptor agonists highlighted important structural features for their activity nih.gov. These examples demonstrate the potential of QSAR in guiding the optimization of the this compound scaffold to enhance its therapeutic potential.
Key Parameters in a Hypothetical QSAR Model for Benzamide Derivatives:
| Descriptor | Description | Correlation with Activity |
| LogP | Lipophilicity | Positive/Negative |
| Molecular Weight | Size of the molecule | Optimal Range |
| Hydrogen Bond Donors/Acceptors | Polarity and interaction potential | Specific counts favored |
| Electrostatic Potential | Charge distribution | Favorable patterns |
This table represents typical descriptors used in QSAR models and is for illustrative purposes.
Virtual Screening Methodologies for the Identification of Novel Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be employed to discover novel analogs of this compound with potentially improved activity or pharmacokinetic properties.
Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, has been used to identify novel benzamide derivatives as inhibitors of various enzymes nih.gov. Ligand-based virtual screening, which relies on the knowledge of known active compounds, has also been successfully applied to find new trypanocidal agents from a database of benzimidazole derivatives mdpi.com. These approaches could be leveraged to explore vast chemical spaces and identify promising new compounds based on the this compound scaffold.
Pharmacophore Modeling for De Novo Ligand Design
Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for this compound could be developed based on its structure and known active analogs to guide the de novo design of new ligands with desired biological activities.
Pharmacophore models have been developed for various sulfonamide derivatives to identify critical features for their inhibitory activity. For example, a five-featured pharmacophore model was generated for sulfonamide chalcone derivatives as alpha-glucosidase inhibitors nih.gov. The sulfonamide group itself is recognized as an important pharmacophore in drug discovery acs.orgajchem-b.com. Such models can be used as 3D queries to screen compound libraries or to guide the design of new molecules with a high probability of being active.
Future Perspectives and Advanced Research Directions for 2 3,4 Dimethoxybenzenesulfonamido Benzamide
Development of Next-Generation Analogs with Enhanced Specificity and Potency
The development of analogs is a critical step in optimizing a lead compound. For 2-(3,4-dimethoxybenzenesulfonamido)benzamide, a systematic structure-activity relationship (SAR) study would be the initial focus. This involves synthesizing a library of related compounds with modifications at key positions.
Table 1: Potential Modifications for Analog Development
| Modification Site | Potential Substituents | Rationale |
| Benzamide (B126) Ring | Electron-donating groups (e.g., -CH3, -OCH3) Electron-withdrawing groups (e.g., -Cl, -CF3) Heterocyclic replacements | To modulate electronic properties and potential for hydrogen bonding, which can influence target binding and pharmacokinetic properties. |
| Sulfonamide Linker | Altering the length of the alkyl chain Introducing conformational constraints (e.g., cyclic structures) | To optimize the spatial orientation of the aromatic rings, potentially leading to improved binding affinity and selectivity. |
| Dimethoxybenzene Moiety | Shifting the position of the methoxy (B1213986) groups Replacing methoxy groups with other substituents (e.g., -OH, halogens) | To probe the importance of the electronic and steric features of this part of the molecule for target interaction. |
Computational modeling and in silico screening would be employed to guide the rational design of these analogs, prioritizing those with the highest predicted activity and best pharmacological profiles. Recent studies on other benzamide derivatives have demonstrated that such modifications can lead to significant improvements in potency and selectivity. For instance, the development of 3-(benzylsulfonamido)benzamides as SIRT2 inhibitors showcased how systematic analog synthesis can yield compounds with enhanced potency and selectivity over related enzymes. nih.gov
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
While the initial biological activity of this compound might be known, its full therapeutic potential may lie in undiscovered applications. High-throughput screening (HTS) against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities.
Furthermore, phenotypic screening, where the effect of the compound is observed in a cellular or whole-organism model without a preconceived target, can be a powerful tool for discovering novel therapeutic uses. This approach has been successful in identifying new applications for existing drugs and could be instrumental for this compound. For example, various benzamide derivatives have been investigated as glucokinase activators for the treatment of diabetes, highlighting the diverse therapeutic possibilities for this class of compounds. nih.gov
Application of Cutting-Edge Synthetic Methodologies for Scalable Production
The transition from laboratory-scale synthesis to large-scale production for preclinical and potentially clinical studies requires efficient and cost-effective synthetic routes. Modern synthetic methodologies can play a crucial role in achieving this.
Table 2: Advanced Synthetic Strategies
| Methodology | Application to this compound Synthesis | Advantages |
| Flow Chemistry | Continuous synthesis of key intermediates or the final compound. | Improved safety, better control over reaction parameters, and potential for higher yields and purity. |
| Catalytic C-H Activation | Direct functionalization of the aromatic rings, avoiding the need for pre-functionalized starting materials. | Increased atom economy and reduced number of synthetic steps. |
| Biocatalysis | Use of enzymes to perform specific transformations with high chemo-, regio-, and stereoselectivity. | Milder reaction conditions, reduced environmental impact, and access to chiral compounds. |
Recent advancements in the synthesis of benzamides have explored various methods to improve efficiency and yield. researchgate.net For instance, novel methods for preparing benzamide compounds aim to be more environmentally friendly and have higher conversion rates. google.com
Integration of Multi-omics and Systems Biology for Comprehensive Mechanistic Understanding
To fully understand how this compound exerts its biological effects, a systems-level approach is necessary. The integration of various "omics" technologies can provide a holistic view of the molecular changes induced by the compound. nih.govnih.gov
Genomics and Transcriptomics: To identify changes in gene expression patterns in response to compound treatment.
Proteomics: To analyze alterations in protein levels and post-translational modifications.
Metabolomics: To profile changes in metabolic pathways.
By integrating these datasets, researchers can construct comprehensive network models of the compound's mechanism of action, identify potential biomarkers for its activity, and predict potential off-target effects. researchgate.net This approach allows for a deeper understanding beyond a single target and can reveal the broader biological context of the compound's activity. uu.nl
Development of Advanced Preclinical Models for Translational Research
The ultimate goal of drug discovery is to develop therapies that are effective in humans. The use of advanced preclinical models that better mimic human physiology and disease states is crucial for improving the translational success of new drug candidates. nih.gov
For this compound, this would involve moving beyond simple cell-based assays to more complex models:
3D Organoids and Spheroids: These models better recapitulate the three-dimensional architecture and cellular heterogeneity of human tissues.
Humanized Animal Models: Animals engrafted with human cells or tissues can provide a more accurate assessment of a compound's efficacy and safety in a human-like context.
Microphysiological Systems (Organs-on-a-Chip): These devices can model the function of human organs and their interactions, allowing for more sophisticated preclinical studies.
By evaluating the compound in these advanced models, researchers can gain more reliable data on its potential therapeutic efficacy and better predict its performance in clinical trials.
Q & A
Q. Example SAR Table
| Derivative | Substituent (R₁, R₂) | Target IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent | 3,4-OCH₃ | 250 | 2.1 |
| Derivative A | 3-Cl, 4-F | 120 | 2.8 |
| Derivative B | Thiazole ring | 85 | 1.9 |
Advanced: How should researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Experimental Reproducibility :
- Standardize assay conditions (e.g., buffer pH, temperature) and cell lines (e.g., HEK293 vs. HeLa) .
- Validate compound purity via HPLC and elemental analysis .
Mechanistic Studies :
- Perform competitive binding assays to confirm target specificity (e.g., radioligand displacement for receptors) .
- Use knockout cell lines to rule off-target effects.
Data Cross-Validation :
- Compare results with structurally analogous compounds (e.g., 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) to identify conserved activity trends .
Advanced: What methodologies are recommended for investigating the compound’s pharmacokinetic (PK) properties in preclinical models?
Answer:
In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
In Vivo PK :
- Administer orally (10 mg/kg) to rodents and collect plasma samples at intervals (0–24 h).
- Calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis .
Tissue Distribution :
- Radiolabel the compound (³H or ¹⁴C) and measure accumulation in target organs (e.g., brain, liver) .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis .
- Storage : Keep in airtight containers at –20°C, desiccated to prevent hydrolysis.
- Waste Disposal : Neutralize with dilute NaOH (1 M) before incineration as hazardous organic waste .
Advanced: How can computational chemistry tools aid in understanding this compound’s mechanism of action?
Answer:
Molecular Docking :
- Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with sulfonamide NH and methoxy groups .
MD Simulations :
- Run 100-ns simulations (GROMACS) to assess binding stability and ligand-protein conformational changes .
Pharmacophore Mapping :
- Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .
Advanced: What strategies can mitigate solubility challenges during in vitro assays?
Answer:
Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
Prodrug Design : Synthesize phosphate or ester prodrugs to improve bioavailability .
Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
